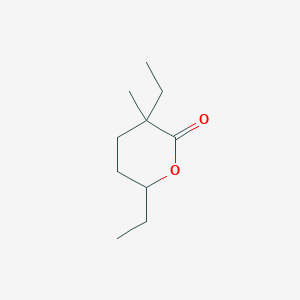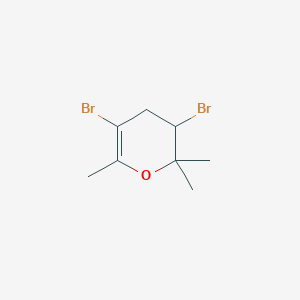
3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran is an organic compound that belongs to the class of dihydropyrans. This compound is characterized by the presence of two bromine atoms at positions 3 and 5, and three methyl groups at positions 2 and 6 on the dihydropyran ring. It is a derivative of 3,4-dihydro-2H-pyran, which is a six-membered heterocyclic compound containing one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran typically involves the bromination of 2,2,6-trimethyl-3,4-dihydro-2H-pyran. This can be achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of brominated oxides or other oxidized products.
Reduction: Formation of debrominated derivatives.
Aplicaciones Científicas De Investigación
3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran involves its interaction with molecular targets through its bromine atoms and the dihydropyran ring. The bromine atoms can participate in electrophilic substitution reactions, while the dihydropyran ring can undergo nucleophilic attacks. These interactions can lead to the formation of various intermediates and products, which can exert biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: The parent compound without bromine and methyl substitutions.
2,2,6-Trimethyl-3,4-dihydro-2H-pyran: Similar structure but lacks bromine atoms.
3,5-Dibromo-2,2,6-trimethyl-4H-pyran: Similar but with a different hydrogenation state.
Uniqueness
3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran is unique due to the presence of both bromine and methyl groups, which impart distinct chemical reactivity and potential biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
69844-84-4 |
|---|---|
Fórmula molecular |
C8H12Br2O |
Peso molecular |
283.99 g/mol |
Nombre IUPAC |
3,5-dibromo-2,2,6-trimethyl-3,4-dihydropyran |
InChI |
InChI=1S/C8H12Br2O/c1-5-6(9)4-7(10)8(2,3)11-5/h7H,4H2,1-3H3 |
Clave InChI |
ZUXYZDPGDDHDKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC(C(O1)(C)C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


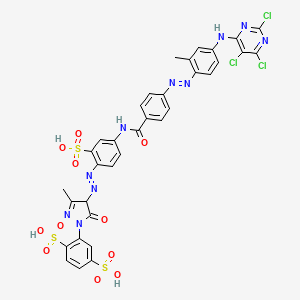

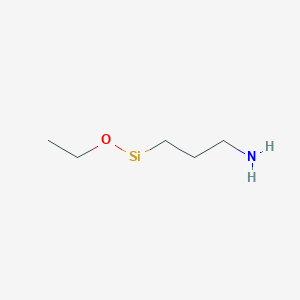
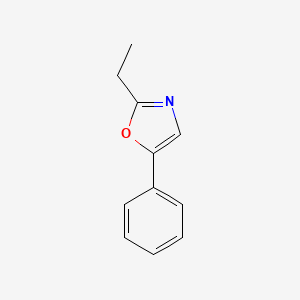
![6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14480315.png)


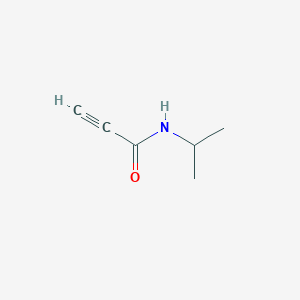
![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)
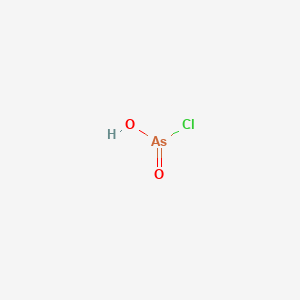


phosphane](/img/structure/B14480369.png)
